2'-Deoxyisoguanosine (also called 2'-deoxy-2-hydroxyadenine, abbreviated as iG or isoGd) [, ] is a non-canonical purine nucleoside, structurally similar to 2'-deoxyguanosine. It acts as a shape mimic of 2'-deoxyisoguanosine [, ]. 2'-Deoxyisoguanosine is known to be present in oxidatively damaged DNA generated by treating DNA with a Fenton-type reactive oxygen-generating system []. It is a substrate for HIV reverse transcriptase and is incorporated opposite thymine during DNA synthesis [].
2'-Deoxyisoguanosine is synthesized from non-nucleoside precursors, particularly 2,6-dichloropurine and sugars like the Hoffer sugar. Its classification falls under nucleosides, which are essential components of nucleic acids (DNA and RNA). This compound has garnered interest for its unique base pairing properties and potential applications in molecular biology and biochemistry.
The synthesis of 2'-deoxyisoguanosine involves several steps:
The molecular structure of 2'-deoxyisoguanosine features a purine base (isoguanine) linked to a deoxyribose sugar. Key structural characteristics include:
Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the identity and purity of synthesized 2'-deoxyisoguanosine .
2'-Deoxyisoguanosine participates in various chemical reactions due to its functional groups:
The mechanism by which 2'-deoxyisoguanosine functions within nucleic acids involves:
The physical and chemical properties of 2'-deoxyisoguanosine include:
The scientific applications of 2'-deoxyisoguanosine are diverse:
2'-Deoxyisoguanosine is a purine nucleoside analog with the molecular formula C₁₀H₁₃N₅O₄ and a molecular weight of 267.24 g/mol [4] [5]. Its structure features isoguanine (6-amino-2-oxopurine) as the nucleobase linked via a β-glycosidic bond to the 1' position of 2'-deoxyribose [4]. This contrasts with canonical deoxyguanosine, where guanine (2-amino-6-oxopurine) adopts standard Watson-Crick pairing. The tautomeric form of 2'-deoxyisoguanosine allows two hydrogen bond acceptor sites (N1 and O2) and one donor site (N6H₂), enabling non-canonical base pairing with isocytosine or itself [3] [8].
Table 1: Structural Comparison of 2'-Deoxyisoguanosine and Canonical Deoxyguanosine
Property | 2'-Deoxyisoguanosine | 2'-Deoxyguanosine |
---|---|---|
Nucleobase | Isoguanine (6-amino-2-oxopurine) | Guanine (2-amino-6-oxopurine) |
Tautomeric Preference | Oxo-amino form | Amino-oxo form |
Hydrogen Bond Donors | 2 (N6H₂) | 2 (N1H, N2H₂) |
Hydrogen Bond Acceptors | 3 (N1, O2, N3) | 3 (O6, N3, N7) |
Glycosidic Bond | β-N9 linkage | β-N9 linkage |
The sugar moiety adopts C2'-endo puckering in solution, differing from the C3'-endo conformation observed in RNA analogs [3]. Density functional theory calculations indicate a dipole moment of 6.2 Debye, significantly higher than deoxyguanosine's 4.9 Debye, influencing its electrostatic interactions in nucleic acid structures [8].
The study of nucleoside analogs began with Bang's 1910 discovery of guanylic acid gelation [6], but 2'-deoxyisoguanosine research emerged substantially later. Initial syntheses were reported in Helvetica Chimica Acta (1980s-1990s) via transglycosylation of silylated heterocycles with Hoffer's chlorosugar [4]. A breakthrough occurred when Benner's group incorporated expanded genetic alphabets, demonstrating that 2'-deoxyisoguanosine and its analogs could form stable non-canonical pairs [8].
Key milestones include:
Recent advances include enzymatic synthesis of oligonucleotides containing 7-halogenated derivatives (e.g., 7-bromo-8-aza-7-deaza-2'-deoxyisoguanosine), which stabilize parallel-stranded DNA duplexes through hydrophobic and stacking interactions [3].
2'-Deoxyisoguanosine is not naturally abundant but serves as a critical probe for oxidative DNA damage mechanisms. Guanosine oxidation produces 8-oxo-7,8-dihydrodeoxyguanosine (8-oxo-dG), a biomarker of oxidative stress with an estimated steady-state level of 10⁴–10⁶ adducts per nucleus [2]. Though 2'-deoxyisoguanosine itself is not a direct oxidation product, its isoguanine base shares structural vulnerabilities with guanine:
Notably, 2'-deoxyisoguanosine-containing oligonucleotides resist degradation by some nucleases, implying potential roles in ancient genetic systems or extremophile organisms [8]. Recent studies also indicate that isoguanine derivatives can trigger in vitro apoptosis in leukemia cells (IC₅₀: 50–80 μM) by inhibiting DNA synthesis, though mechanistic details remain under investigation [1] [5].
The biochemical behavior of 2'-deoxyisoguanosine diverges significantly from deoxyguanosine due to altered hydrogen bonding and electronic properties:
Base Pairing Specificity
Deoxyguanosine follows Watson-Crick rules, pairing exclusively with deoxycytidine via three hydrogen bonds. In contrast, 2'-deoxyisoguanosine preferentially forms Hoogsteen-like pairs:
Table 2: Base Pairing Stability in Duplex DNA
Duplex Type | Sequence Modification | Tm (°C) Change vs. Unmodified | Stabilizing Factors |
---|---|---|---|
Antiparallel | 2'-Deoxyisoguanosine | -3.2 | Weaker stacking |
Antiparallel | 7-Br-8-aza-7-deaza-2'-deoxyisoguanosine | +5.8 | Halogen-hydrophobic interactions |
Parallel | 2'-Deoxyisoguanosine | -1.5 | Uniform groove size |
Parallel | 7-I-8-aza-7-deaza-2'-deoxyisoguanosine | +7.0 | Base intercalation |
Chemical Reactivity
These properties make 2'-deoxyisoguanosine valuable for constructing stable non-natural DNA architectures, including G-quadruplex variants ("fZ-motifs") that melt at 66.5°C at pH 8.5 [8]. Such structures demonstrate how nucleoside analogs expand the functional landscape of nucleic acids beyond biological constraints.
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